

An In-depth Technical Guide to Key Chemical Intermediates in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1*H*-pyrazolo[4,3-*b*]pyridine

Cat. No.: B1359045

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the properties, synthesis, and commercial availability of two key chemical compounds relevant to pharmaceutical research and development. It clarifies a common point of confusion regarding CAS number 52090-69-4 and details the significant role of a related tetrazole derivative in the synthesis of the phosphodiesterase 3A (PDE3A) inhibitor, Cilostazol. This document is intended for researchers, scientists, and professionals in the drug development sector.

Clarification of CAS Number 52090-69-4

Initial searches for the chemical "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1*H*,3*H*,5*H*)-pyrimidinetrione" linked to CAS number 52090-69-4 revealed a discrepancy. The CAS number 52090-69-4 is officially assigned to the compound **5-Methyl-1*H*-pyrazolo[4,3-*b*]pyridine**. Information regarding "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1*H*,3*H*,5*H*)-pyrimidinetrione" is not readily available in public databases, suggesting it may be a novel compound or an incorrect nomenclature.

This guide will first detail the known properties of **5-Methyl-1*H*-pyrazolo[4,3-*b*]pyridine**. Subsequently, it will provide an in-depth analysis of a structurally related and pharmaceutically significant compound, 5-(4-chlorobutyl)-1-cyclohexyl-1*H*-tetrazole, which is likely the intended subject of interest for professionals in drug development due to its role as a key intermediate.

Technical Data: 5-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS 52090-69-4)

5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound. While its direct applications in drug development are not as widely documented as other intermediates, its pyrazolopyridine core is of interest in medicinal chemistry. Pyrazolo[3,4-b]pyridines, a related isomer, are known to exhibit a range of biological activities and have been investigated as inhibitors of various enzymes.^{[1][2]} Recent research has also explored 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potential small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.^[3]

Physicochemical Properties

Property	Value	Source
CAS Number	52090-69-4	Internal Database
Molecular Formula	C ₇ H ₇ N ₃	Internal Database
Molecular Weight	133.15 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--

Suppliers

Supplier	Location	Product Name	Purity/Grades
MilliporeSigma	Global	5-Methyl-1H-pyrazolo[4,3-b]pyridine	Not Specified
Parchem	USA	5-methyl-1H-pyrazolo[3,4-c]pyridine	Not Specified
BLD Pharm	Global	5-Methyl-1H-pyrazolo[4,3-b]pyridine	Not Specified
Ambeed	USA	5-Methyl-1H-pyrazolo[4,3-b]pyridine	Not Specified

In-depth Analysis: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

This compound is a crucial intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.^{[4][5][6]} Cilostazol is a potent and reversible inhibitor of phosphodiesterase IIIA (PDE3A), exhibiting antithrombotic, vasodilatory, and cardiotonic properties.^{[4][7]} The tetrazole derivative serves as a key building block for introducing the cyclohexyl-tetrazole moiety of the final drug molecule.

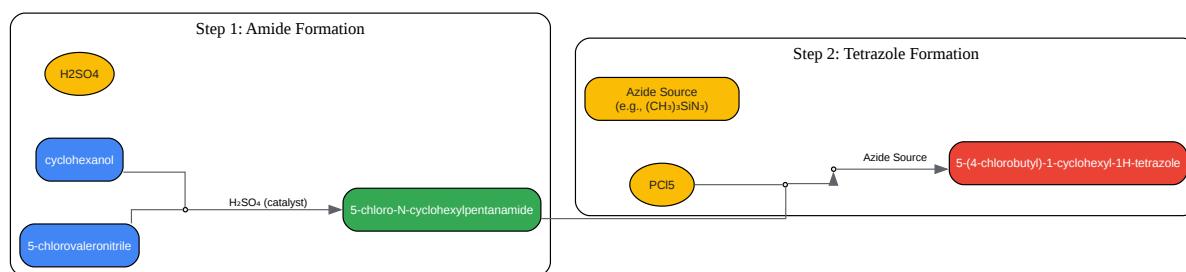
Physicochemical Properties

Property	Value	Source
CAS Number	73963-42-5	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₉ CIN ₄	--INVALID-LINK--
Molecular Weight	242.75 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Melting Point	49-52 °C	--INVALID-LINK--
Boiling Point	425.2±24.0 °C (Predicted)	--INVALID-LINK--
Density	1.29±0.1 g/cm ³ (Predicted)	--INVALID-LINK--
Storage Temperature	2-8°C, Sealed in dry conditions	--INVALID-LINK--

Suppliers

Supplier	Location	Product Name	Purity/Grades
Benchchem	USA	5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole	Research Use Only
BLDpharm	Global	5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole	Not Specified
ChemicalBook	Global	5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole	98% min, 99%
US Biological	USA	5-(4-Chlorobutyl)-1-cyclohexyltetrazole	Highly Purified
Niksan Pharmaceutical	India	5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole	98%
Hangzhou ICH Biofarm	China	5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole	Not Specified
Ningbo Inno Pharmchem	China	5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole	Not Specified

Experimental Protocols: Synthesis of Cilostazol

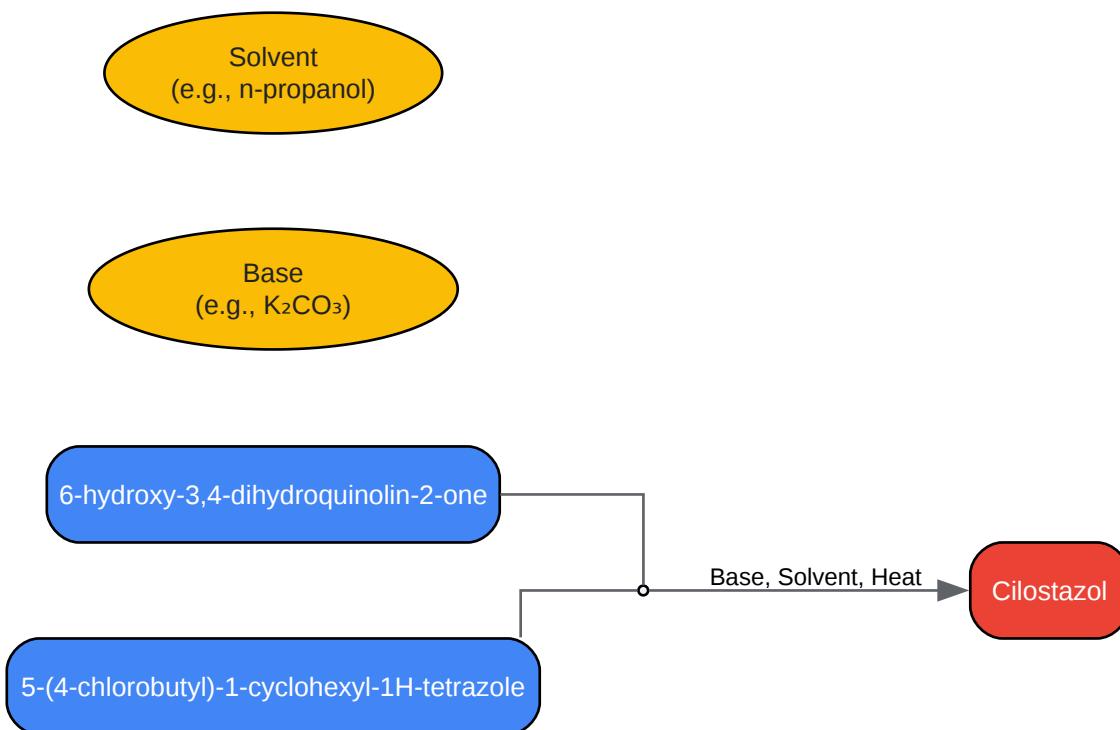

The synthesis of Cilostazol involves the condensation of 6-hydroxy-3,4-dihydroquinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[5][6]

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route involves the following steps:

- Amide Formation: Reaction of 5-chlorovaleronitrile with cyclohexanol in the presence of concentrated sulfuric acid to yield 5-chloro-N-cyclohexylpentanamide.[8]

- Cyclization: The resulting amide is treated with phosphorus pentachloride, followed by an azide source such as trimethylsilyl azide or diphenylphosphoryl azide, to form the tetrazole ring.[8][9][10]



[Click to download full resolution via product page](#)

Synthetic pathway for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Final Condensation to Cilostazol

The final step is the alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol or n-propanol.[6][11]

[Click to download full resolution via product page](#)


Final condensation step in the synthesis of Cilostazol.

Biological Context: PDE3A Signaling Pathway

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).^[12] PDE3A, specifically, is a cGMP-inhibited phosphodiesterase.^[12] In cardiac and vascular smooth muscle cells, the inhibition of PDE3A leads to an increase in intracellular cAMP levels.^[13] This elevation in cAMP has two primary effects:

- In the heart: Increased cAMP enhances cardiac muscle contraction (positive inotropy).^[13]
- In blood vessels: Increased cAMP promotes smooth muscle relaxation, leading to vasodilation.^[13]

Cilostazol, by inhibiting PDE3A, leverages these effects to improve blood flow in patients with peripheral artery disease.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 8. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 9. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 10. WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof - Google Patents [patents.google.com]
- 11. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]
- 12. genecards.org [genecards.org]
- 13. What are PDE3A inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Key Chemical Intermediates in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359045#cas-number-52090-69-4-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com